Heptafluoropropyl phenyl ketone
Overview
Description
Heptafluoropropyl phenyl ketone is a useful research compound. Its molecular formula is C10H5F7O and its molecular weight is 274.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42768. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Heptafluoropropyl phenyl ketone, a type of ketone, primarily targets the alpha carbon in enolate anions . This is a key site for electrophilic substitution, which is a fundamental transformation in the Aldol Reaction .
Mode of Action
The interaction of this compound with its targets results in a dimerization of the ketone to a beta-hydroxy ketone . This process involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .
Biochemical Pathways
This compound affects several crucial mammalian metabolic pathways. These include beta-oxidation (fatty acid oxidation), the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols . The compound’s action on these pathways can lead to various downstream effects, influencing energy homeostasis and other physiological processes .
Pharmacokinetics
Its molecular weight of 274135 suggest that it may have significant bioavailability.
Result of Action
The action of this compound leads to the formation of a beta-hydroxy ketone . This is a result of the dimerization process, which involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule . The beta-hydroxy ketone can then undergo a subsequent elimination of water, leading to the formation of an alpha, beta-unsaturated ketone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed elimination of water from the beta-hydroxy ketone occurs with heating . Additionally, the compound’s action may be influenced by the presence of other reactants, as at least one of the reactants must have alpha hydrogens for the Aldol Reaction to occur .
Biochemical Analysis
Biochemical Properties
For example, they can participate in nucleophilic addition reactions due to the presence of the ketone functional group . They can also undergo reduction reactions to form secondary alcohols .
Cellular Effects
The cellular effects of Heptafluoropropyl phenyl ketone are currently unknown. Ketone bodies, a class of compounds to which this compound belongs, have been shown to have various effects on cells. For instance, they can modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms .
Temporal Effects in Laboratory Settings
It is known that ketones can induce various non-canonical, paracrine or autocrine effects .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies have shown that ketone bodies can have beneficial effects in animal models of heart failure .
Transport and Distribution
It is known that ketones are highly soluble in many organic solvents, such as ethanol, ether, and chloroform .
Subcellular Localization
The localization of a protein or a compound within a cell can provide valuable insights into its functionalities .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZDGAVBNKBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285776 | |
Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-91-1 | |
Record name | 559-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 559-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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